molecular formula C19H14ClN3O2S B2789845 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 332384-07-3

4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2789845
CAS No.: 332384-07-3
M. Wt: 383.85
InChI Key: RWBBQZPTVFQCIU-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, an imidazo[1,2-a]pyridin moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridin core. This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The chloro group and benzenesulfonamide moiety are then introduced through subsequent reactions, often requiring specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Solvent-free and catalyst-free methods, such as microwave irradiation, have been explored to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophilic or nucleophilic substitution reagents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding sulfonyl chlorides or sulfonic acids, while reduction reactions can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it suitable for use in multicomponent reactions and the development of new chemical entities.

Biology: Biologically, 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has shown potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.

Medicine: Medically, this compound has been investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, agrochemicals, and other specialized chemicals. Its unique properties and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazo[1,2-a]pyridin moiety may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other sulfonamide derivatives, imidazo[1,2-a]pyridines, and chlorinated aromatic compounds. These compounds share structural similarities but may differ in their functional groups and substituents.

Uniqueness: What sets 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide apart is its specific combination of functional groups and its potential applications. Its unique structure allows for diverse reactivity and biological activity, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-15-6-10-17(11-7-15)26(24,25)22-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)21-18/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBBQZPTVFQCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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